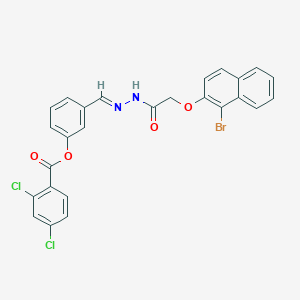

3-(2-(((1-BR-2-Naphthyl)oxy)acetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate

Beschreibung

This compound is a carbohydrazonoyl derivative featuring a 1-bromo-2-naphthyloxy acetyl group linked to a phenyl ester backbone substituted with 2,4-dichlorobenzoate. Its structural complexity arises from the naphthyl-bromine substituent, which introduces steric bulk and electronic effects, and the dichlorobenzoate moiety, which enhances lipophilicity. Crystallographic characterization of such compounds often employs SHELX programs (e.g., SHELXL for refinement), ensuring precise structural determination .

Eigenschaften

CAS-Nummer |

765291-36-9 |

|---|---|

Molekularformel |

C26H17BrCl2N2O4 |

Molekulargewicht |

572.2 g/mol |

IUPAC-Name |

[3-[(E)-[[2-(1-bromonaphthalen-2-yl)oxyacetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate |

InChI |

InChI=1S/C26H17BrCl2N2O4/c27-25-20-7-2-1-5-17(20)8-11-23(25)34-15-24(32)31-30-14-16-4-3-6-19(12-16)35-26(33)21-10-9-18(28)13-22(21)29/h1-14H,15H2,(H,31,32)/b30-14+ |

InChI-Schlüssel |

YECTYIQTLXPATO-AMVVHIIESA-N |

Isomerische SMILES |

C1=CC=C2C(=C1)C=CC(=C2Br)OCC(=O)N/N=C/C3=CC(=CC=C3)OC(=O)C4=C(C=C(C=C4)Cl)Cl |

Kanonische SMILES |

C1=CC=C2C(=C1)C=CC(=C2Br)OCC(=O)NN=CC3=CC(=CC=C3)OC(=O)C4=C(C=C(C=C4)Cl)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 3-(2-(((1-Brom-2-Naphthyl)oxy)acetyl)carbohydrazonoyl)phenyl 2,4-Dichlorbenzoat umfasst mehrere Schritte, darunter die Bildung von Zwischenverbindungen. Der Prozess beginnt typischerweise mit der Bromierung von 2-Naphthol zur Bildung von 1-Brom-2-Naphthol, das dann mit Acetylchlorid umgesetzt wird, um 1-Brom-2-Naphthylacetat zu erhalten. Diese Zwischenverbindung wird weiter mit Carbohydrazid umgesetzt, um das Carbohydrazonoylderivat zu bilden. Schließlich wird dieses Derivat unter bestimmten Bedingungen mit 2,4-Dichlorbenzoesäure gekoppelt, um die Zielverbindung zu erhalten .

Industrielle Produktionsverfahren

der allgemeine Ansatz würde die Skalierung des Laborsyntheseprozesses beinhalten, wobei sichergestellt wird, dass die Reaktionsbedingungen für größere Mengen optimiert werden, während die Reinheit und Ausbeute des Endprodukts erhalten bleiben .

Analyse Chemischer Reaktionen

Arten von Reaktionen

3-(2-(((1-Brom-2-Naphthyl)oxy)acetyl)carbohydrazonoyl)phenyl 2,4-Dichlorbenzoat kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um entsprechende Oxide zu bilden.

Reduktion: Reduktionsreaktionen können durchgeführt werden, um die funktionellen Gruppen zu modifizieren, z. B. die Reduktion der Nitrogruppen zu Aminen.

Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen eingehen, insbesondere an den Brom- und Chlorstellen.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Nukleophile wie Natriummethoxid. Die Reaktionen erfordern typischerweise kontrollierte Temperaturen und pH-Werte, um die gewünschten Transformationen sicherzustellen .

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation Oxide liefern, während die Reduktion Amine erzeugen kann. Substitutionsreaktionen können zu verschiedenen substituierten Derivaten führen .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 3-(2-(((1-Brom-2-Naphthyl)oxy)acetyl)carbohydrazonoyl)phenyl 2,4-Dichlorbenzoat beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielen und Signalwegen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität verändern, was zu verschiedenen biologischen Wirkungen führt. Die genauen molekularen Ziele und Signalwege hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab.

Wirkmechanismus

The mechanism of action of 3-(2-(((1-BR-2-Naphthyl)oxy)acetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Key Structural Features and Differences

The compound is compared to three analogs (Table 1), highlighting substituent variations, molecular weights, and functional group positioning.

Table 1: Structural and Molecular Comparison

*Presumed formula based on analogs; †estimated using similar compounds.

Analysis of Substituent Effects

Halogen Effects: The 1-bromo-2-naphthyloxy group in the main compound offers greater steric bulk and polarizability compared to the 4-fluorophenoxy group in the analog from . Bromine’s larger atomic radius and lower electronegativity (vs. fluorine) may enhance hydrophobic interactions in biological systems or alter π-stacking in materials.

Backbone Modifications :

- Replacing the ether linkage (main compound) with an amide bond ( and ) introduces hydrogen-bonding capability, which could improve solubility or target recognition .

- Positional isomerism (e.g., 3- vs. 4-position of the benzoate ester) affects molecular geometry. For example, the 4-substituted analog in may exhibit distinct spatial orientation in crystal packing or receptor binding.

Biologische Aktivität

Chemical Structure and Properties

The chemical formula for 3-(2-(((1-BR-2-Naphthyl)oxy)acetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate is . It features a naphthalene moiety, a dichlorobenzoate group, and a carbohydrazone linkage, which are critical for its biological activity.

Molecular Structure

| Component | Description |

|---|---|

| Naphthyl Group | Provides hydrophobic interactions |

| Dichlorobenzoate | Enhances lipophilicity and potential binding |

| Carbohydrazone Linkage | May influence biological reactivity |

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. The presence of the naphthyl group is particularly noted for enhancing antibacterial efficacy. A study demonstrated that derivatives of naphthalene showed activity against various bacterial strains, suggesting that 3-(2-(((1-BR-2-Naphthyl)oxy)acetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate may also possess similar properties.

Anticancer Potential

The compound's structure suggests potential anticancer activity. Hydrazone derivatives have been reported to induce apoptosis in cancer cells. A study focusing on hydrazone compounds indicated that those with electron-withdrawing groups, like dichlorobenzoates, can enhance cytotoxicity against cancer cell lines.

The proposed mechanism involves the inhibition of key enzymes in cancer metabolism and the induction of oxidative stress within cells. This may lead to increased apoptosis rates in malignant cells while sparing normal cells.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of various naphthalene derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structures to 3-(2-(((1-BR-2-Naphthyl)oxy)acetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.

Study 2: Anticancer Activity

In vitro studies on hydrazone derivatives showed that certain compounds induced apoptosis in HeLa cells with IC50 values as low as 15 µM. The structure-activity relationship analysis suggested that the presence of both the naphthyl and dichlorobenzoate moieties contributed significantly to their cytotoxic effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.